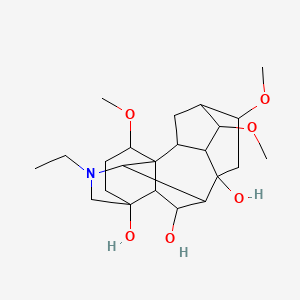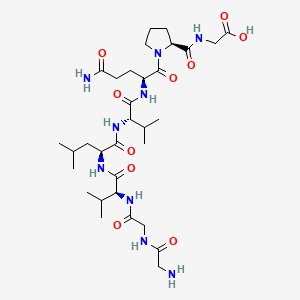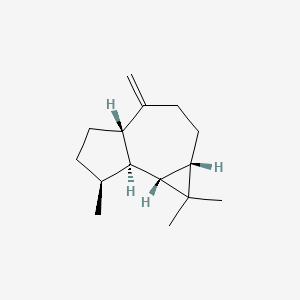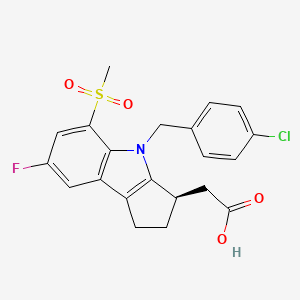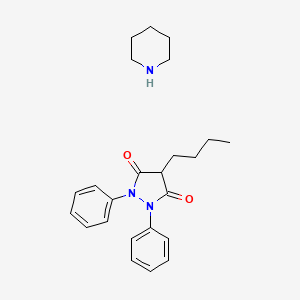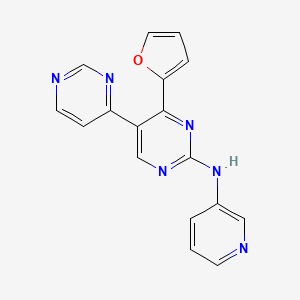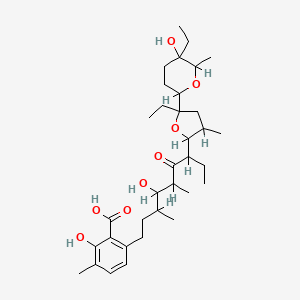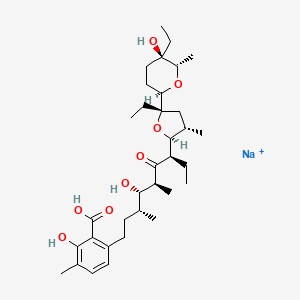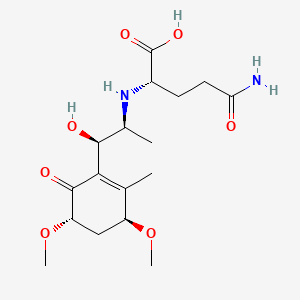![molecular formula C66H109NO14 B1674583 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione CAS No. 134965-82-5](/img/structure/B1674583.png)
11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione is a macrolide pentaene antibiotic known for its antibacterial properties . It is primarily used in scientific research to study its effects on bacterial infections . The compound has a molecular formula of C66H109NO14 and a molecular weight of 1140.57 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[3931]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione involves complex organic reactionsThe reaction conditions typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione is carried out through fermentation processes using specific strains of bacteria that produce the compound naturally. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered antibacterial properties.
Reduction: Reduction reactions can modify the pentaene chains, affecting the compound’s efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties .
Scientific Research Applications
11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione has a wide range of applications in scientific research:
Chemistry: It is used to study the synthesis and modification of macrolide antibiotics.
Biology: Researchers use this compound to investigate its effects on bacterial cell walls and protein synthesis.
Medicine: The compound is studied for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: this compound is used in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms
Mechanism of Action
11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation .
Comparison with Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Amphotericin B: A pentaene antibiotic used primarily for its antifungal properties.
Nystatin: Another pentaene antibiotic with antifungal activity
Uniqueness: 11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione is unique due to its specific structure, which combines the macrolide ring with pentaene chains. This combination provides it with distinct antibacterial properties and makes it a valuable compound for research into antibiotic resistance and the development of new antibacterial agents .
Properties
CAS No. |
134965-82-5 |
|---|---|
Molecular Formula |
C66H109NO14 |
Molecular Weight |
1140.6 g/mol |
IUPAC Name |
11-[(E)-11-amino-4,8-dihydroxyundec-1-enyl]-5,7,9,28,37,41,43-heptahydroxy-34-(1-hydroxy-4-methyloct-7-enyl)-27,29,40-trimethyl-12,45-dioxabicyclo[39.3.1]pentatetraconta-17,19,21,23,25,31,38-heptaene-13,30-dione |
InChI |
InChI=1S/C66H109NO14/c1-6-7-24-48(2)36-41-63(76)52-26-19-34-62(75)51(5)65(78)49(3)25-17-15-13-11-9-8-10-12-14-16-18-35-64(77)80-60(32-21-29-53(68)27-20-28-54(69)31-23-42-67)45-58(73)44-57(72)43-56(71)30-22-33-61-46-59(74)47-66(79,81-61)50(4)37-39-55(70)40-38-52/h6,8-15,17,19,21,25,32,34,37,39,48-61,63,65,68-74,76,78-79H,1,7,16,18,20,22-24,26-31,33,35-36,38,40-47,67H2,2-5H3/b10-8?,11-9?,14-12?,15-13?,25-17?,32-21+,34-19?,39-37? |
InChI Key |
RBPHPIMLPIJVSD-UNPGJPFFSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)C=CCC(CCCC(CCCN)O)O |
Isomeric SMILES |
CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)/C=C/CC(CCCC(CCCN)O)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CCCCC(=O)OC(CC(CC(CC(CCCC2CC(CC(O2)(C(C=CC(CCC(CC=CC(=O)C(C1O)C)C(CCC(C)CCC=C)O)O)C)O)O)O)O)O)C=CCC(CCCC(CCCN)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lavendofuseomycin; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



